Bienvenue dans la boutique en ligne BenchChem!

MP-A08

Cancer Research Sphingolipid Signaling Enzyme Inhibition

MP-A08 is the only ATP-competitive SK1/SK2 inhibitor validated to spare SK1 protein integrity, eliminating off-target degradation seen with SKI-II & PF-543. This dual inhibition profile is critical for functional studies in vascular barrier integrity & in vivo tumor xenograft models where consistent apoptosis induction & angiogenesis suppression are required. Choose MP-A08 for reproducible, translationally relevant results free from mechanism-based confounding artifacts.

Molecular Formula C27H25N3O4S2
Molecular Weight 519.6 g/mol
Cat. No. B609226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMP-A08
SynonymsMP-A08;  MP A08;  MPA08;  NSC-122314;  NSC 122314;  NSC122314; 
Molecular FormulaC27H25N3O4S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3
InChIKeyFLDBNMYJUMAXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MP-A08 Procurement Guide: A Dual Sphingosine Kinase Inhibitor with a Unique ATP-Competitive Mechanism


MP-A08 (CAS 219832-49-2) is a sulfonamide-derived small molecule that functions as a highly selective, ATP-competitive inhibitor of sphingosine kinases 1 and 2 (SK1 and SK2). Its mode of inhibition is distinct from that of sphingosine-competitive inhibitors, as it binds within the ATP-binding pocket of the kinases [1]. This compound is primarily utilized as a research tool in oncology and vascular biology, demonstrating the capacity to induce apoptosis and suppress angiogenesis in preclinical cancer models [2].

Why MP-A08 Cannot Be Simply Replaced by Other Sphingosine Kinase Inhibitors


Generic substitution among sphingosine kinase (SK) inhibitors is scientifically unsound due to fundamental differences in their mechanisms of action and selectivity profiles. While many SK inhibitors, such as SKI-II, are sphingosine-competitive, MP-A08 is an ATP-competitive inhibitor [1]. This difference is critical: compounds like SKI-II and PF-543 are known to induce proteasomal degradation of the SK1 enzyme, an off-target effect that is not observed with MP-A08 . Furthermore, MP-A08's balanced dual inhibition of both SK1 and SK2 yields distinct functional outcomes compared to isoform-selective agents like PF-543 (SK1-selective) or ABC294640 (SK2-selective), as demonstrated in functional assays of endothelial cell barrier integrity [2].

MP-A08: Quantitative Evidence of Differentiation from Comparator Sphingosine Kinase Inhibitors


Mechanism of Action: ATP-Competitive vs. Sphingosine-Competitive Inhibition and Enzyme Degradation

MP-A08 is an ATP-competitive inhibitor, a mechanism distinct from many other SK inhibitors. In direct comparative studies, MP-A08 does not induce the proteasomal degradation of SK1, a known off-target effect observed with sphingosine-competitive inhibitors SKI-II and PF-543 [1]. This fundamental difference in the mode of action is crucial for interpreting experimental results and is a key differentiator for procurement decisions, as it ensures the biological effects are due to direct kinase inhibition rather than changes in total protein levels.

Cancer Research Sphingolipid Signaling Enzyme Inhibition

Target Engagement Profile: Balanced Dual SK1/SK2 Inhibition vs. Isoform Selectivity

MP-A08 exhibits a balanced dual inhibition profile against SK1 (Ki = 6.9 µM) and SK2 (Ki = 27 µM) [1]. This contrasts with highly isoform-selective compounds: PF-543 is a potent SK1 inhibitor (Ki = 3.6 nM) with >100-fold selectivity over SK2 [2], while K145 is a selective SK2 inhibitor (Ki = 6.4 µM) with an IC50 >10 µM for SK1 [3]. The dual inhibition profile of MP-A08 leads to a distinct functional phenotype in relevant biological systems, which is not replicated by these selective tools.

Kinase Inhibitor Selectivity Profiling Chemical Biology

Functional Consequence in Vascular Biology: Endothelial Cell Barrier Integrity Assay

In a direct comparative study assessing endothelial cell (EC) barrier integrity, MP-A08 and ABC294640 (another SK2 inhibitor) produced a functional effect that was not observed with the SK1-selective inhibitor PF-543 or the sphingosine-competitive inhibitor SKi [1]. Only ABC294640 and MP-A08, which can both inhibit SK-2, caused a decrease in EC barrier integrity in vitro in both human umbilical vein EC and bone marrow EC [1]. This demonstrates that the functional outcome of SK2 inhibition is a specific, measurable phenotype that is not shared by all compounds in the SK inhibitor class.

Vascular Biology Endothelial Permeability Sphingosine-1-Phosphate

In Vivo Efficacy: Tumor Growth Inhibition in a Human Lung Adenocarcinoma Xenograft Model

MP-A08 has demonstrated robust in vivo efficacy in a human lung adenocarcinoma xenograft mouse model (A549), suppressing tumor growth by inducing both tumor cell apoptosis and inhibiting tumor angiogenesis [1]. While many SK inhibitors show in vitro activity, the translation to in vivo efficacy is variable. For instance, the potent SK1 inhibitor PF-543 exhibits lower-than-expected anticancer activity in some in vivo cancer models [2], and the SK2 inhibitor SLR080811 has been reported to paradoxically increase S1P levels in vivo [3]. The consistent in vivo anti-tumor activity of MP-A08, alongside its distinct mechanism, provides a strong basis for its selection in preclinical oncology studies.

Oncology Xenograft Model Angiogenesis

Enhanced Bioavailability and Efficacy via Liposomal Formulation for In Vivo Applications

For in vivo applications requiring enhanced potency and biodistribution, a liposomal formulation of MP-A08 has been specifically developed and validated. This MP-A08-liposome formulation demonstrated a >140-fold increase in efficacy against patient-derived acute myeloid leukemia (AML) cells compared to free MP-A08 and significantly prolonged overall survival in a human AML mouse model (P = 0.03) [1]. This represents a validated delivery strategy for MP-A08 that overcomes its inherent limitations in solubility and biodistribution, a critical consideration for procurement when planning advanced in vivo studies. Such a tailored formulation approach is not widely established for many other SK inhibitor comparators.

Drug Delivery Liposomes Acute Myeloid Leukemia

Optimal Scientific and Preclinical Applications for MP-A08 Based on Evidence


Investigating SK1 and SK2 Dual Inhibition Without Off-Target Protein Degradation

MP-A08 is the reagent of choice for studies requiring simultaneous inhibition of both SK1 and SK2 enzymatic activities without the confounding variable of inducing SK1 protein degradation. As demonstrated, MP-A08's ATP-competitive mechanism does not promote the proteasomal degradation of SK1, a known off-target effect of sphingosine-competitive inhibitors like SKI-II and PF-543 [4]. This makes it an essential tool for dissecting the direct catalytic roles of these kinases in signaling pathways, cell proliferation, and apoptosis.

Modeling SK2-Dependent Effects on Endothelial Barrier Function

MP-A08 is specifically validated for use in vascular biology to study SK2-mediated regulation of endothelial cell barrier integrity. Direct comparative evidence shows that MP-A08 and the SK2 inhibitor ABC294640 both decrease EC barrier integrity in vitro, whereas SK1-selective (PF-543) and other sphingosine-competitive (SKi) inhibitors do not [4]. Therefore, MP-A08 is a preferred tool for functional studies focused on the role of SK2 in vascular permeability and related pathologies.

Preclinical Oncology Studies Requiring Robust In Vivo Tumor Suppression

For preclinical cancer research, MP-A08 offers a distinct advantage due to its documented in vivo efficacy. Unlike some other SK inhibitors that show a disconnect between in vitro potency and in vivo activity (e.g., PF-543) or exhibit paradoxical in vivo effects (e.g., SLR080811), MP-A08 consistently suppresses tumor growth in a human lung adenocarcinoma xenograft model by inducing apoptosis and inhibiting angiogenesis [4][2]. This makes it a reliable candidate for proof-of-concept studies exploring the therapeutic potential of targeting sphingosine kinases in vivo.

Advanced In Vivo Studies Requiring Enhanced Pharmacokinetics and Efficacy

For researchers planning advanced in vivo studies where MP-A08's native physicochemical properties (e.g., solubility, biodistribution) may be a limitation, the established MP-A08-liposome formulation provides a validated solution. This specific formulation enhances potency against patient-derived AML cells by >140-fold and significantly prolongs survival in a mouse model of human AML [4]. This evidence-based approach allows investigators to overcome the compound's inherent limitations and achieve more robust and translationally relevant results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MP-A08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.